molecular formula C6H12O5 B13856978 2-Deoxy-D-glucose-d8

2-Deoxy-D-glucose-d8

Cat. No.: B13856978
M. Wt: 172.21 g/mol
InChI Key: PMMURAAUARKVCB-QGFCVSKZSA-N
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Description

2-Deoxy-D-glucose-d8 is a deuterated form of 2-Deoxy-D-glucose, a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents the molecule from undergoing glycolysis, making it a valuable tool in various scientific research fields, particularly in studying glucose metabolism and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes preparing a precursor, employing solid acid H2SO4-SiO2 as a catalyst, and reacting 2-amino-D-glucose hydrochloride with methanol. This is followed by a reaction with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement to remove the amino group, resulting in 2-Deoxy-D-glucose .

Industrial Production Methods

Industrial production of 2-Deoxy-D-glucose involves catalytic hydrolysis and deprotection steps. Protected glucose syrup serves as the starting raw material, and the process includes adding a catalyst, sulfoxide, and water to the compound, followed by recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of 2-Deoxy-D-glucose, which are used in different research applications .

Mechanism of Action

2-Deoxy-D-glucose-d8 acts as a glucose analog, inhibiting glycolysis by being phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to the depletion of cellular ATP and induces cell death. It also inhibits N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-glucose-d8 is unique due to its deuterated form, which makes it particularly useful in research involving metabolic pathways and diagnostic imaging. Its ability to inhibit glycolysis and induce cell death in tumor cells sets it apart from other glucose analogs .

Properties

Molecular Formula

C6H12O5

Molecular Weight

172.21 g/mol

IUPAC Name

(4R,5S,6R)-2,3,3,4,5,6-hexadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

PMMURAAUARKVCB-QGFCVSKZSA-N

Isomeric SMILES

[2H][C@@]1([C@](C(C(O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])[2H])([2H])O)O

Canonical SMILES

C1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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